molecular formula C24H22N4O9 B573864 Benzamide,  3,4,5-tris(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimi CAS No. 176379-00-3

Benzamide, 3,4,5-tris(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimi

Cat. No.: B573864
CAS No.: 176379-00-3
M. Wt: 510.5 g/mol
InChI Key: YYHUYMYNSXOCAC-UHFFFAOYSA-N
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Description

Benzamide, 3,4,5-tris(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimi, also known as this compound, is a useful research compound. Its molecular formula is C24H22N4O9 and its molecular weight is 510.5 g/mol. The purity is usually 95%.
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Biological Activity

Benzamide, 3,4,5-tris(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- (CAS No. 176379-00-3) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H22N4O9
  • Molecular Weight : 478.45 g/mol
  • Structure : The compound features a benzamide core with multiple acetyloxy groups and a tetrahydro-pyrimidine structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic activities and influence signal transduction pathways. The compound may exhibit effects such as:

  • Inhibition of Enzymes : Similar to other benzamide derivatives, it may inhibit enzymes like PARP (Poly (ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms. Inhibitors of PARP have shown promise in cancer therapy by enhancing the efficacy of DNA-damaging agents .
  • Antimicrobial Activity : Preliminary studies suggest potential anti-tubercular activity against Mycobacterium tuberculosis, although specific data on this compound's efficacy remains limited .

Antitubercular Activity

Recent studies have highlighted the importance of benzamide derivatives in developing new anti-tubercular agents. While direct studies on this specific compound are scarce, related compounds have demonstrated significant activity:

CompoundIC50 (μM)IC90 (μM)
Compound A1.353.73
Compound B2.184.00
Compound C40.32N/A

These values indicate that modifications to the benzamide structure can lead to varying levels of biological activity against Mycobacterium tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on related benzamide derivatives have shown low cytotoxicity against human cell lines (e.g., HEK-293), indicating a favorable safety profile for further development .

Case Studies and Research Findings

  • Design and Synthesis of Novel Derivatives : A study focused on synthesizing derivatives of benzamide for enhanced anti-tubercular activity found that structural modifications significantly influenced potency and selectivity against Mycobacterium tuberculosis .
  • Antiviral Activity : Although not directly studied for this specific compound, related N-phenylbenzamide derivatives have shown antiviral properties against enterovirus strains with IC50 values around 15–18 μM, indicating potential for broader antiviral applications .

Properties

CAS No.

176379-00-3

Molecular Formula

C24H22N4O9

Molecular Weight

510.5 g/mol

IUPAC Name

[2,3-diacetyloxy-5-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C24H22N4O9/c1-12(29)35-17-10-15(11-18(36-13(2)30)20(17)37-14(3)31)22(32)26-19-21(25)28(16-8-6-5-7-9-16)24(34)27(4)23(19)33/h5-11H,25H2,1-4H3,(H,26,32)

InChI Key

YYHUYMYNSXOCAC-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Synonyms

Benzamide, 3,4,5-tris(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

Origin of Product

United States

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